Triphenyltin 3,5-diisopropylsalicylate
Description
Triphenyltin 3,5-diisopropylsalicylate is an organotin compound where a tin (Sn) atom is coordinated to three phenyl groups and a 3,5-diisopropylsalicylate ligand. This compound has been studied for its antitumor activity, particularly against L1210 leukemia in murine models, where it demonstrated significant efficacy in vivo . Its mechanism of action is hypothesized to involve interactions with cellular biomolecules, though its lipophilic nature (due to the triphenyltin moiety and bulky isopropyl groups) may influence its bioavailability and tissue distribution.
Properties
CAS No. |
143716-16-9 |
|---|---|
Molecular Formula |
C31H32O3Sn |
Molecular Weight |
571.3 g/mol |
IUPAC Name |
2-carboxy-4,6-di(propan-2-yl)phenolate;triphenylstannanylium |
InChI |
InChI=1S/C13H18O3.3C6H5.Sn/c1-7(2)9-5-10(8(3)4)12(14)11(6-9)13(15)16;3*1-2-4-6-5-3-1;/h5-8,14H,1-4H3,(H,15,16);3*1-5H;/q;;;;+1/p-1 |
InChI Key |
SZGSZYHIADMUDS-UHFFFAOYSA-M |
SMILES |
CC(C)C1=CC(=C(C(=C1)C(=O)O[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)O)C(C)C |
Isomeric SMILES |
CC(C)C1=CC(=C(C(=C1)C(=O)[O-])O)C(C)C.C1=CC=C(C=C1)[Sn+](C2=CC=CC=C2)C3=CC=CC=C3 |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1)C(=O)O)[O-])C(C)C.C1=CC=C(C=C1)[Sn+](C2=CC=CC=C2)C3=CC=CC=C3 |
Synonyms |
TPT-DPS triphenyltin 3,5-diisopropylsalicylate |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of triphenyltin 3,5-diisopropylsalicylate typically involves the reaction of triphenyltin hydroxide with 3,5-diisopropylsalicylic acid. The reaction is carried out in an organic solvent such as toluene or dichloromethane under reflux conditions. The general reaction scheme is as follows:
(C6H5)3SnOH+C13H18O3→(C6H5)3SnO2C13H18+H2O
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of reactants to the desired product while minimizing by-products. The use of catalysts and controlled temperature and pressure conditions are common practices in industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
Triphenyltin 3,5-diisopropylsalicylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form triphenyltin oxide derivatives.
Reduction: Reduction reactions can convert the compound to triphenyltin hydride.
Substitution: The salicylate group can be substituted with other ligands, leading to the formation of different organotin compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Ligand exchange reactions often involve the use of halides or other nucleophiles.
Major Products Formed
Oxidation: Triphenyltin oxide derivatives.
Reduction: Triphenyltin hydride.
Substitution: Various organotin compounds with different ligands.
Scientific Research Applications
Triphenyltin 3,5-diisopropylsalicylate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its effects on cellular processes and as a potential biocide.
Medicine: Investigated for its antitumor and antimicrobial properties.
Industry: Utilized in the production of materials with specific properties, such as antifouling coatings.
Mechanism of Action
The mechanism of action of triphenyltin 3,5-diisopropylsalicylate involves its interaction with cellular proteins and enzymes. The compound can bind to the active sites of enzymes, inhibiting their activity and disrupting cellular processes. It is known to affect the mitochondrial function, leading to the production of reactive oxygen species and inducing apoptosis in cancer cells .
Comparison with Similar Compounds
a. Bis(di-n-butyl-(s)-2-pyrrolidone-5-carboxylato)tin Oxide
- Structure : Features a tin atom bonded to two di-n-butyl groups and a pyrrolidone-carboxylate ligand.
- Activity : Exhibits antitumor activity against L1210 leukemia but with differing toxicity profiles compared to triphenyltin 3,5-diisopropylsalicylate. Acute toxicity studies suggest that triphenyltin derivatives may have higher systemic toxicity due to enhanced lipophilicity .
- Coordination Chemistry : ¹¹⁹Sn NMR data indicate that triphenyltin carboxylates (δ = -40 to -120 ppm) typically adopt tetrahedral coordination, whereas di-n-butyltin analogs may form five-coordinate structures, influencing reactivity .
b. Di-n-butyltin Bis(3-amino-4-methylbenzoate)
- Structure: Tin center coordinated to two n-butyl groups and two 3-amino-4-methylbenzoate ligands.
- Activity: While active against L1210 leukemia, its efficacy is lower than this compound in vivo, possibly due to reduced membrane permeability from the polar amino group .
2.2. Metal Complexes with 3,5-Diisopropylsalicylate (3,5-DIPS) Ligand
The 3,5-DIPS ligand is versatile, forming complexes with metals such as copper, manganese, and zinc. These complexes exhibit diverse pharmacological activities distinct from tin-based derivatives.
a. Dicopper(II) Tetrakis(3,5-DIPS) [Cu(II)₂(3,5-DIPS)₄]
- Structure : Binuclear copper complex with four 3,5-DIPS ligands.
- Activity : Demonstrates radioprotective effects by enhancing survival in γ-irradiated mice. It also stimulates hematopoiesis, aiding recovery of bone marrow cells post-irradiation .
- Key Difference : Unlike this compound, copper complexes show negligible antitumor activity but excel in modulating oxidative stress pathways (e.g., superoxide dismutase mimicry) .
b. Manganese(II) Bis(3,5-DIPS) [Mn(II)(3,5-DIPS)]
- Structure: Mononuclear manganese complex with two 3,5-DIPS ligands.
- It also enhances post-irradiation recovery .
- Toxicity: Manganese complexes generally exhibit lower acute toxicity compared to organotin compounds .
c. Zinc(II) 3,5-DIPS Complexes [Zn(II)(3,5-DIPS)₂]
- Structure : Zinc coordinated to two 3,5-DIPS ligands.
2.3. Ternary Copper Complexes with Phenanthroline Ligands
Bis(3,5-DIPS)(2,9-dimethylphenanthroline)copper(II)
- Structure : Copper center with two 3,5-DIPS ligands and a planar phenanthroline ligand.
- Activity : Displays cytotoxicity comparable to cisplatin, likely due to DNA intercalation facilitated by the phenanthroline moiety. This contrasts with this compound, which lacks intercalative ligands .
2.4. Calcium(II) 3,5-DIPS Complexes
Calcium(II)₃(3,5-DIPS)₆(H₂O)₆
- Structure : Polynuclear calcium complex with six 3,5-DIPS ligands and water molecules.
- Activity : Modulates calmodulin activity, reducing thrombin-induced P-selectin expression. Highlights the ligand’s ability to influence calcium-dependent signaling, a mechanism absent in tin derivatives .
Comparative Data Table
Mechanistic and Pharmacokinetic Insights
- Lipophilicity and Transport : this compound’s lipophilicity may limit its solubility but enhance cellular uptake. In contrast, copper and manganese 3,5-DIPS complexes form stable ternary complexes with human serum albumin (HSA), improving systemic distribution .
- Toxicity: Organotin compounds generally exhibit higher toxicity due to their ability to disrupt mitochondrial function and membrane integrity. Copper and manganese complexes, however, leverage redox activity for therapeutic effects (e.g., ROS scavenging) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
